molecular formula C₁₇H₂₄ClNO₅ B1162698 rac threo-Dihydro Bupropion Maleate

rac threo-Dihydro Bupropion Maleate

カタログ番号: B1162698
分子量: 357.83
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac threo-Dihydro Bupropion Maleate is a chemical reference standard provided for research use only. It is a major reduced metabolite of the antidepressant and smoking cessation drug bupropion [1] [3] . Bupropion is metabolized to form amino alcohols, specifically erythro- and threo-dihydrobupropion, which are created via reduction of the parent drug's aminoketone group [1] . The formation of threo-dihydrobupropion is primarily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase 1 [1] [3] . This metabolite is of significant research interest because it exhibits pharmacological activity and its plasma exposure at steady-state is approximately 7-fold higher than that of the parent drug, bupropion [1] [3] . Furthermore, in vitro and in vivo evidence suggests that the reduction of bupropion to threo-dihydrobupropion is a major clearance mechanism for the drug [1] . The "rac" designation indicates that this product is supplied as a racemic mixture, containing both the (1R,2R) and (1S,2S) enantiomers of threo-dihydrobupropion [8] . This standard is essential for researchers developing stereoselective analytical methods, such as LC-MS/MS assays, to investigate the pharmacokinetics, metabolism, and potential drug-drug interactions of bupropion in both plasma and urine matrices [1] [8] [9] . This product is intended for laboratory research by trained professionals and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use in humans or animals.

特性

分子式

C₁₇H₂₄ClNO₅

分子量

357.83

同義語

2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Maleate

製品の起源

United States

Stereochemical Characterization and Isomeric Considerations

Chiral Centers and Diastereomeric Relationships of Dihydrobupropion

Dihydrobupropion possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. This structural feature results in the potential for multiple stereoisomers. The reduction of the ketone group in bupropion (B1668061) to a hydroxyl group creates the second chiral center, leading to the formation of diastereomers, which are stereoisomers that are not mirror images of each other.

The two primary diastereomers of dihydrobupropion are designated as threo and erythro. These terms describe the relative configuration of the substituents around the two chiral centers. In the context of dihydrobupropion, the threo diastereomer has the hydroxyl and amino groups on opposite sides of the carbon backbone when depicted in a Fischer projection, corresponding to a trans arrangement. Conversely, the erythro diastereomer has these groups on the same side, representing a cis arrangement google.com.

Each of these diastereomers exists as a pair of enantiomers, which are non-superimposable mirror images of each other. For threo-dihydrobupropion, the enantiomers are designated as (1R,2R)-threohydrobupropion and (1S,2S)-threohydrobupropion wikipedia.org. The erythro-dihydrobupropion enantiomers are (1R,2S)-erythrohydrobupropion and (1S,2R)-erythrohydrobupropion wikipedia.org. The term "rac" in rac-threo-Dihydrobupropion Maleate indicates a racemic mixture, meaning it contains equal amounts of the (1R,2R) and (1S,2S) enantiomers.

DiastereomerEnantiomersRelative Configuration of Hydroxyl and Amino Groups
threo-Dihydrobupropion(1R,2R) and (1S,2S)trans
erythro-Dihydrobupropion(1R,2S) and (1S,2R)cis

Distinction and Interconversion Dynamics between threo- and erythro-Diastereomers

In metabolic pathways, the formation of threo- and erythro-dihydrobupropion is catalyzed by different enzymes. The formation of threo-dihydrobupropion appears to be primarily catalyzed by 11β-hydroxysteroid dehydrogenase 1, while other carbonyl reductases are involved in the formation of the erythro diastereomer nih.gov.

The potential for interconversion between diastereomers is a significant consideration in stereochemical analysis. For some classes of molecules, particularly those with acidic or basic protons adjacent to chiral centers, epimerization (the change in configuration at one of several chiral centers) can occur under certain conditions, leading to the conversion of one diastereomer into another. Research on the diastereoconversion of threo 2-amino alcohols to their erythro isomers suggests that such transformations are possible, often proceeding through specific chemical reactions crossref.org. However, detailed studies on the specific interconversion dynamics between threo- and erythro-dihydrobupropion under physiological or laboratory conditions are not extensively documented in the readily available scientific literature. The stability of each diastereomer is a critical factor, and any potential for interconversion would have significant implications for their respective pharmacological and toxicological profiles.

Enantiomeric Purity and Control in Research Applications

The presence of enantiomers in a chemical sample necessitates careful consideration of enantiomeric purity, especially in research applications where the biological or chemical activity of each enantiomer may differ significantly. Optically pure standards of the individual enantiomers of threo-dihydrobupropion are not commercially available, which presents a challenge for researchers iu.edu. Consequently, the development of robust analytical methods for the separation and quantification of these enantiomers is crucial.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for the enantiomeric resolution of bupropion and its metabolites researchgate.netnih.govnih.govnih.govchiralpedia.com. These CSPs create a chiral environment that allows for differential interactions with the enantiomers, leading to their separation. Common types of CSPs used for this purpose include those based on polysaccharides, such as cellulose and amylose derivatives. The choice of the mobile phase, including the organic modifier and any additives, is critical for optimizing the separation.

In the absence of commercially available pure enantiomers, researchers often rely on the synthesis of these compounds through stereoselective methods or the resolution of racemic mixtures. Stereoselective synthesis aims to produce a single enantiomer preferentially. Chiral resolution techniques, on the other hand, involve the separation of a racemic mixture into its constituent enantiomers. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by conventional methods like crystallization or chromatography, followed by the removal of the resolving agent to yield the pure enantiomers.

Chemical Synthesis and Biosynthetic Pathways

Synthetic Methodologies for rac threo-Dihydro Bupropion (B1668061) Maleate

The synthesis of dihydrobupropion isomers in a laboratory setting involves both the creation of the racemic mixture and the separation of individual stereoisomers.

The synthesis of racemic threo-dihydrobupropion can be accomplished through the chemical reduction of the aminoketone group of bupropion. One documented method involves refluxing bupropion in an alcohol, such as isopropanol. This process facilitates the reduction of the ketone to a secondary alcohol, yielding the amino alcohol structure. Subsequent crystallization of the product allows for the isolation of pure racemic threo-dihydrobupropion.

Detailed information regarding direct stereoselective synthesis routes for the individual diastereomers of dihydrobupropion is not extensively documented in publicly available literature. The primary method for obtaining stereochemically pure isomers is not through stereoselective synthesis from precursor molecules but rather through the separation of the racemic mixture after synthesis. nih.gov

This separation, or chiral resolution, is a critical step. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective technique. researchgate.net For instance, derivatized cyclofructan and polysaccharide-based chiral columns have been successfully used to separate the enantiomers of bupropion and its metabolites. researchgate.net By optimizing the mobile phase composition and temperature, baseline separation of the enantiomers can be achieved, allowing for their isolation and quantification. researchgate.netnih.gov While synthetic standards for some bupropion metabolites are commercially available, authentic standards for the individual diastereomers of erythro- and threo-hydrobupropion have been noted as being unavailable, necessitating their preparation through such chiral separation techniques. nih.gov

Enzymatic Formation from Bupropion

In humans, bupropion undergoes extensive metabolism, with the reduction of its carbonyl group leading to the formation of the diastereomeric amino alcohol metabolites, threo-dihydrobupropion and erythro-dihydrobupropion. nih.govnih.goviu.edu This biotransformation is catalyzed by a specific set of enzymes, primarily located in the liver and intestine. nih.gov

The conversion of bupropion to its dihydrobupropion metabolites is primarily carried out by a class of enzymes known as carbonyl reductases (CRs). nih.goviu.eduwikipedia.org These enzymes are responsible for the reduction of the ketone group on the bupropion molecule. wikipedia.org While the oxidative metabolism of bupropion by cytochrome P450 enzymes (like CYP2B6 to form hydroxybupropion) has been studied extensively, the reductive pathways involving carbonyl reductases have been characterized more recently. nih.govnih.gov Studies have shown that the liver possesses a significant capacity to form threohydrobupropion via carbonyl reductases, with the rate of formation being comparable to that of the oxidative metabolite, hydroxybupropion (B195616). nih.gov Carbonyl reductases in the intestine also contribute to this metabolic process. nih.gov

Kinetic Parameters for Threohydrobupropion Formation in Liver Subcellular Fractions
Subcellular FractionVmax (pmol/min/mg)Km (μM)
Liver Microsomes98-99186
Liver S998-99265
Liver CytosolicData not specified90

Research has identified 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) as the principal enzyme responsible for the formation of threohydrobupropion. nih.gov This reaction is highly stereoselective; 11β-HSD1 exclusively catalyzes the reduction of R-bupropion to threohydrobupropion and does not produce the erythro-diastereomer. nih.gov Molecular docking studies support this finding, indicating that R-bupropion fits favorably into the substrate pocket of the 11β-HSD1 enzyme, allowing for the stereospecific reduction to occur. nih.gov In contrast, S-bupropion does not bind in an optimal position for this reaction. nih.gov The activity of this enzyme is notably higher in human liver microsomes compared to those from rats or mice, highlighting species-specific differences in bupropion metabolism. nih.gov

Given the stereospecificity of 11β-HSD1 for producing only the threo-diastereomer, the formation of the erythro-diastereomer must be catalyzed by different enzymes. nih.govnih.gov This indicates a divergence in the metabolic pathway. nih.gov Experiments have confirmed that the formation of erythrohydrobupropion is not affected by the inhibition of 11β-HSD1, pointing to the existence of at least one other carbonyl reductase responsible for its generation. nih.gov While some sources suggest 11β-HSD1 may play a minor role, more specific studies indicate other enzymes, such as aldo-keto reductases, are involved. nih.govwikipedia.orgwikipedia.org For instance, the enzyme AKR7 found in the intestine has been identified as a potential catalyst for the formation of threohydrobupropion and may also be involved in the broader reductive metabolism of bupropion. pharmgkb.org This enzymatic differentiation explains the presence of both threo- and erythro-dihydrobupropion as metabolites in vivo.

Summary of Enzymes in Dihydrobupropion Isomer Formation
IsomerPrimary Enzyme(s)Substrate
threo-Dihydrobupropion11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)R-Bupropion
erythro-DihydrobupropionOther Carbonyl Reductases, Aldo-keto reductasesNot specified

Further Biotransformation and Secondary Metabolites

Once formed, threo-dihydrobupropion undergoes further metabolic changes, leading to the creation of secondary metabolites. These transformations primarily involve glucuronidation and hydroxylation, which are critical for the eventual excretion of the compound. All four major metabolites of bupropion, including threo-hydrobupropion, undergo glucuronidation. nih.gov

Glucuronidation Pathways of Dihydrobupropion Isomers

Glucuronidation is a significant Phase II metabolic process where a glucuronic acid moiety is attached to a substrate, making it more water-soluble and easier to eliminate from the body. nih.gov The dihydrobupropion isomers, threo-hydrobupropion and erythro-hydrobupropion, both undergo this process, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. iu.edunih.gov

Research has identified specific UGT isoforms responsible for the glucuronidation of these metabolites. UGT1A4 and UGT1A9 have been shown to catalyze the glucuronidation of threo-hydrobupropion. nih.gov In contrast, erythro-hydrobupropion is primarily metabolized by UGT2B7, with some contribution from UGT1A9 and UGT2B4. nih.gov This process is stereoselective, meaning the different spatial arrangements of the molecules affect how efficiently they are metabolized. nih.gov Kinetic studies show that the glucuronidation efficiency can vary by nearly tenfold among the different enantiomers. nih.gov Glucuronide metabolites of threo-hydrobupropion account for about 7% of its total excreted amount. nih.gov

Dihydrobupropion IsomerPrimary Catalyzing UGT IsoformsSupporting UGT Isoforms
threo-hydrobupropionUGT1A4, UGT1A9 nih.gov
erythro-hydrobupropionUGT2B7 nih.govUGT1A9, UGT2B4 nih.gov

Hydroxylation Metabolites of Dihydrobupropion

In addition to glucuronidation, dihydrobupropion isomers are also substrates for hydroxylation, a Phase I metabolic reaction. This process results in the formation of hydroxylated secondary metabolites. nih.gov Specifically, threo-hydrobupropion and erythro-hydrobupropion are metabolized into threo-4′-OH-hydrobupropion and erythro-4′-OH-hydrobupropion, respectively. nih.gov

This hydroxylation is catalyzed solely by the cytochrome P450 enzyme CYP2C19. nih.gov Studies using recombinant P450 enzymes have confirmed the exclusive role of CYP2C19 in this biotransformation. nih.gov There is a notable difference in the metabolic efficiency for the two isomers. The intrinsic clearance for the formation of threo-4′-OH-hydrobupropion is four times higher than that for erythro-4′-OH-hydrobupropion, indicating a more rapid metabolism of the threo isomer via this pathway. nih.gov

MetaboliteHydroxylated ProductCatalyzing EnzymeKey Finding
threo-hydrobupropionthreo-4′-OH-hydrobupropion nih.govCYP2C19 nih.govIntrinsic clearance for threo-4′-OH-hydrobupropion formation is 4-fold higher than for the erythro form. nih.gov
erythro-hydrobupropionerythro-4′-OH-hydrobupropion nih.govCYP2C19 nih.gov

Preclinical Pharmacological Mechanisms and Receptor Interactions

In Vitro Binding and Functional Assays

In vitro studies have been fundamental in characterizing the pharmacological footprint of rac-threo-dihydrobupropion. These assays have confirmed its activity as an inhibitor of both dopamine (B1211576) and norepinephrine (B1679862) transporters and as an antagonist of nicotinic acetylcholine (B1216132) receptors. nih.govwikipedia.org Furthermore, the plasma protein binding of threohydrobupropion has been determined to be 42%. wikipedia.orgricardinis.pt

Modulation of Monoamine Transporters (Dopamine and Norepinephrine Reuptake)

A key mechanism of rac-threo-dihydrobupropion is its inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This activity contributes to the dual norepinephrine and dopamine reuptake inhibitor (NDRI) profile of bupropion (B1668061). nih.gov While bupropion itself demonstrates a relatively low affinity for the DAT, its metabolites, including rac-threo-dihydrobupropion, are believed to substantially contribute to its therapeutic efficacy. nih.govnih.gov

Comparative Inhibitory Potency (IC₅₀) in Rat Brain Synaptosomes

Compound Norepinephrine Transporter (NET) Dopamine Transporter (DAT) Serotonin (B10506) Transporter (SERT)
Bupropion 1,400 nM 570 nM 19,000 nM
Threohydrobupropion 16 µM 47 µM 67 µM

This table presents data from assays conducted on rat brain synaptosomes. wikipedia.org

The chemical structure of bupropion and its metabolites is a critical determinant of their interaction with monoamine transporters. Bupropion is classified as an α-aminophenone and shares structural similarities with cathinone. nih.gov Research has shown that the steric bulk at the terminal amine group is a crucial factor that dictates whether a compound functions as a reuptake inhibitor or as a substrate that induces neurotransmitter release at monoamine transporters. vcu.edu

Investigations into various bupropion analogues have revealed that the different substituents on the bupropion molecule exert only a minor influence on the potency of DAT uptake inhibition. nih.gov The affinity of certain antidepressants for the norepinephrine transporter is known to be influenced by specific amino acid residues located within the transmembrane domains of the transporter protein. pharmgkb.org Although specific structure-activity relationship studies for rac-threo-dihydrobupropion are not extensively detailed in the literature, the established principles that govern the interaction of bupropion-like compounds with DAT and NET suggest that the presence of the β-hydroxy group and the threo stereochemical configuration of rac-threo-dihydrobupropion are important for its binding affinity and inhibitory potency at these transporters.

In Vitro and Animal Model Studies on Neurotransmitter Systems

Preclinical studies utilizing in vitro and animal models have been crucial in elucidating the effects of the bupropion system on neurotransmitter dynamics and neuronal activity.

Effects on Extracellular Neurotransmitter Concentrations in Preclinical Models

Microdialysis studies in freely moving rats have provided direct evidence of the effects of bupropion administration on extracellular neurotransmitter levels in key brain regions. The acute administration of bupropion was shown to increase extracellular dopamine concentrations in the striatum and nucleus accumbens in a dose- and time-dependent manner. nih.gov This effect was observed to be dependent on neuronal firing, as it was blocked by tetrodotoxin. nih.gov

The maximal increase in striatal dopamine occurred within the first 20 minutes of administration. nih.gov In addition to its effects on dopamine, bupropion administration also resulted in an increase in the concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA). nih.gov These findings are supported by other microdialysis studies showing that bupropion increases extracellular concentrations of both dopamine and norepinephrine in the nucleus accumbens and the prefrontal cortex in rodent models. nih.gov

Bupropion Dose (Intraperitoneal)Maximal Increase in Extracellular Striatal DopamineReference
10 mg/kg+76% nih.gov
25 mg/kg+164% nih.gov
100 mg/kg+443% nih.gov

Investigations into Immediate Early Gene Expression (e.g., c-Fos) in Cell Culture

The expression of immediate early genes, such as c-Fos, is often used as a marker of neuronal activation in response to pharmacological stimuli. Research has demonstrated that the parent compound, bupropion, is capable of increasing the expression of the immediate early gene c-Fos. pharmgkb.org This effect has been observed in both cell culture experiments and in the rat brain, indicating that the compound can induce changes in gene expression associated with neuronal activity. pharmgkb.org

Enzymology and Molecular Regulation of Dihydrobupropion Metabolism

Influence of Genetic Polymorphisms on Metabolic Enzymes (e.g., 11β-HSD1, Aldo-Keto Reductases)

Genetic variations in the enzymes responsible for bupropion (B1668061) metabolism can lead to inter-individual differences in the formation of its metabolites, including rac-threo-dihydrobupropion.

11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1): Polymorphisms in the HSD11B1 gene, which encodes 11β-HSD1, have been associated with altered enzyme activity. nih.gov For instance, certain polymorphisms have been linked to conditions such as hypertension, which may be related to altered glucocorticoid metabolism by 11β-HSD1. nih.gov Given that 11β-HSD1 is the major enzyme responsible for threohydrobupropion formation, it is plausible that genetic variants in HSD11B1 could influence the rate and extent of this metabolic conversion. unige.net However, direct studies quantifying the impact of HSD11B1 polymorphisms on rac-threo-dihydrobupropion levels are not extensively documented.

Aldo-Keto Reductases (AKRs): The AKR superfamily of enzymes is also involved in the carbonyl reduction of bupropion. researchgate.netnih.gov These enzymes are highly polymorphic, which can result in significant inter-individual variations in their metabolic activity. nih.gov For example, genetic variation in AKR1D1 has been shown to act as a trans-regulator of multiple cytochrome P450 enzymes, which are involved in the broader metabolism of bupropion. researchgate.net While the direct impact of specific AKR polymorphisms on rac-threo-dihydrobupropion formation is an area requiring further investigation, the established role of these enzymes in carbonyl reduction suggests a likely influence. researchgate.netnih.gov

Cytochrome P450 2B6 (CYP2B6): Although not directly responsible for the formation of dihydrobupropion, CYP2B6 is the primary enzyme for the oxidative metabolism of bupropion to hydroxybupropion (B195616). mdpi.com Genetic polymorphisms in CYP2B6, such as the CYP2B66* and CYP2B618* variants, have been shown to reduce the formation of hydroxybupropion. mdpi.com This can indirectly affect the substrate availability of bupropion for the reductive pathways leading to dihydrobupropion. Models incorporating CYP2B6 genetic variants have been developed to better predict bupropion and hydroxybupropion plasma concentrations. nih.gov

Table 2: Genetic Polymorphisms in Enzymes Related to Bupropion Metabolism

Gene Polymorphism Known Effect Potential Implication for rac-threo-Dihydrobupropion Maleate
HSD11B1 Various SNPs Altered 11β-HSD1 activity and association with metabolic conditions. nih.gov Potential for altered rates of threohydrobupropion formation.
AKR1D1 rs1872930 Associated with altered expression of multiple P450s. researchgate.net Indirectly influence bupropion availability for reduction.
CYP2B6 CYP2B66, CYP2B618* Reduced formation of hydroxybupropion. mdpi.com Increased availability of bupropion for the reductive pathway.

This table summarizes the potential influence of genetic polymorphisms based on the known roles of the enzymes.

Enzyme Induction and Inhibition Studies relevant to its Formation and Disposition

The activity of the enzymes metabolizing bupropion can be modulated by other xenobiotics, leading to either induction (increased activity) or inhibition (decreased activity) of rac-threo-dihydrobupropion formation.

Enzyme Inhibition: Several compounds have been identified as inhibitors of the enzymes responsible for threohydrobupropion formation.

Ticlopidine: This antiplatelet agent has been shown to inhibit the formation of threohydrobupropion in human liver microsomes. frontiersin.org

18β-glycyrrhetinic acid: As a non-specific inhibitor of microsomal carbonyl reductases like 11β-HSDs, it effectively inhibits the formation of threohydrobupropion. frontiersin.org

Cortisone and Prednisone: Pharmacological administration of these glucocorticoids may inhibit the 11β-HSD1-dependent metabolism of bupropion, as they are also substrates for this enzyme. nih.govdoi.org

Menadione: This compound inhibits cytosolic carbonyl reducing enzymes, thereby reducing the formation of dihydrobupropion in the cytosol. frontiersin.org

Table 3: Inhibitors of Threohydrobupropion Formation

Inhibitor Target Enzyme(s) Effect
Ticlopidine Carbonyl Reductases Inhibition of threohydrobupropion formation. frontiersin.org
18β-glycyrrhetinic acid 11β-HSDs and other microsomal carbonyl reductases Inhibition of threohydrobupropion formation. frontiersin.org
Cortisone/Prednisone 11β-HSD1 Competitive inhibition of bupropion metabolism. nih.govdoi.org
Menadione Cytosolic Carbonyl Reductases Inhibition of dihydrobupropion formation in the cytosol. frontiersin.org

This table details compounds that have been shown to inhibit the formation of threohydrobupropion.

Transcriptional Regulation of Metabolizing Enzymes

The expression of the enzymes that metabolize bupropion, including 11β-HSD1 and various aldo-keto reductases, is controlled at the genetic level through transcriptional regulation. This process is mediated by transcription factors that can be activated by both endogenous molecules and xenobiotics.

The regulation of aldo-keto reductases is known to be complex, with transcription factors such as Nrf2, pregnane (B1235032) X receptor (PXR), and constitutive androstane (B1237026) receptor (CAR) playing significant roles. frontiersin.orgnih.gov These transcription factors can be activated by a wide range of xenobiotics, leading to an increased expression of AKR genes. nih.gov For example, the AKR1B10 gene is regulated by the transcription factor Nrf2. unige.net

The transcriptional regulation of 11β-HSD1 is also multifaceted and can be influenced by various factors, including glucocorticoids themselves, which can regulate the expression of the HSD11B1 gene. nih.gov The enzyme is expressed in numerous metabolically active tissues, and its regulation is crucial for maintaining local glucocorticoid concentrations. nih.gov While bupropion itself has been shown to activate the transcription factors SREBF1 and SREBF2, these are primarily associated with lipid biosynthesis, and a direct link to the transcriptional regulation of its own metabolizing enzymes has not been firmly established. doi.org The metabolism of certain xenobiotics by 11β-HSD1 suggests that this enzyme is part of the cellular defense system against foreign compounds, and its expression may be regulated accordingly.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Stereoisomer Separation

The separation of the stereoisomers of threo-dihydrobupropion is critical for understanding their distinct pharmacological and pharmacokinetic profiles.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

The development of chiral HPLC methods is fundamental for resolving the enantiomers of threo-dihydrobupropion. Successful separation has been achieved using various chiral stationary phases (CSPs). For instance, a LarihcShell CF6-RN column, which is a derivatized cyclofructan 6 CSP, has demonstrated baseline separation of bupropion (B1668061) enantiomers in the polar organic mode. researchgate.net The optimization of such methods involves a systematic investigation of the mobile phase composition, including the type and concentration of organic modifiers and buffers, as well as the column temperature. researchgate.net These factors significantly influence retention, selectivity, and resolution. researchgate.net

Another approach utilizes an α1-acid glycoprotein (B1211001) column, which has been successful in separating the enantiomers of bupropion and its principal metabolites, including (1S,2S)-threo-dihydrobupropion and (1R,2R)-threo-dihydrobupropion, within a 12-minute run time. nih.gov The pH of the mobile phase and variability between columns are critical parameters that affect chromatographic separation in this system. nih.gov Research has also explored the use of polysaccharide-based and macrocyclic glycopeptide teicoplanin CSPs for the enantioseparation of related compounds. researchgate.net

A summary of exemplary chiral HPLC conditions is provided below:

ParameterCondition 1Condition 2
Chiral Stationary Phase LarihcShell CF6-RN (derivatized cyclofructan 6) researchgate.netα1-acid glycoprotein nih.gov
Elution Mode Polar Organic researchgate.netNot specified
Key Optimization Factors Mobile phase composition, additives, column temperature researchgate.netMobile phase pH nih.gov
Detection Wavelength 230 nm researchgate.netNot specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Stereoselective Quantification

LC-MS/MS has emerged as a powerful and sensitive technique for the stereoselective quantification of threo-dihydrobupropion in biological matrices like human plasma. nih.govnih.govijper.org These methods offer high throughput and require small sample volumes. nih.goviu.edu

A validated LC-MS/MS method was developed to simultaneously quantify the enantiomers of bupropion and its major metabolites, including threo-dihydrobupropion. nih.gov This method utilized an α1-acid glycoprotein column for chromatographic separation and an AB Sciex 3200 mass spectrometer for detection. nih.gov The assay demonstrated good linearity and sensitivity, with a limit of quantification (LOQ) of 1 ng/mL for both (1S,2S)- and (1R,2R)-threo-dihydrobupropion. nih.gov

Another novel stereoselective LC-MS/MS assay employed a Lux 3µ Cellulose-3 chiral column with a mobile phase consisting of methanol, acetonitrile, and 5mM ammonium (B1175870) bicarbonate with 0.1% ammonium hydroxide (B78521) (pH=8.5). nih.gov This method achieved an LOQ of 0.15 ng/mL for the enantiomers of threo-hydrobupropion. nih.gov Sample preparation typically involves protein precipitation with trichloroacetic acid or liquid-liquid extraction. nih.govnih.gov

Key parameters for a stereoselective LC-MS/MS method are outlined in the table below:

ParameterMethod 1Method 2
Chromatography α1-acid glycoprotein column nih.govLux 3µ Cellulose-3 chiral column nih.gov
Sample Preparation Protein precipitation with trichloroacetic acid nih.govLiquid-liquid extraction nih.gov
Mass Spectrometer AB Sciex 3200 nih.govNot specified
LOQ for threo-dihydrobupropion 1 ng/mL nih.gov0.15 ng/mL nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of rac threo-Dihydro Bupropion Maleate and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to determine the chemical structure of metabolites. For instance, the presence of three protons in the aromatic region of the NMR spectrum of metabolites of threo-dihydrobupropion indicated aromatic ring hydroxylation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV absorbance of isolated metabolites can be compared to synthesized standards for structural confirmation. nih.gov

Mass Spectrometry/Tandem Mass Spectrometry (MS/MS) : MS/MS is crucial for determining the molecular weight and fragmentation patterns of the compound and its metabolites. For example, the NADPH-dependent formation of hydroxylated metabolites from threo-hydrobupropion was detected with an M + 1 ion of m/z 258 and a multiple reaction monitoring (MRM) transition of 258 → 184. nih.gov

Development of Deuterated Internal Standards for Quantitative Analysis

The use of stable isotope-labeled internal standards, such as deuterated analogs, is a cornerstone of accurate quantitative analysis by LC-MS/MS. rac threo-Dihydro Bupropion Hydrochloride-d₉ is a commercially available deuterium-labeled version of threo-dihydrobupropion hydrochloride. medchemexpress.com

In validated bioanalytical methods, deuterated internal standards like threohydrobupropion-d₉ are prepared in stock solutions and added to samples before processing. nih.gov This practice corrects for variability in sample extraction and matrix effects, thereby improving the accuracy and precision of the quantification. mdpi.com

Method Validation Parameters for Research Bioanalytical Assays

The validation of bioanalytical methods is essential to ensure their reliability and reproducibility for research purposes. youtube.com Validation is performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.govfda.gov

Key validation parameters include:

Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is assessed by analyzing blank samples to ensure no significant interference at the retention time of the analyte. nih.gov

Linearity and Sensitivity : The calibration curve should demonstrate a linear relationship between the concentration and the instrument response over a defined range. mdpi.com Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov

Precision and Accuracy : Intra- and inter-assay precision (expressed as the coefficient of variation) and accuracy (expressed as the percentage of the nominal value) are evaluated at multiple concentration levels, including the LLOQ. nih.govnih.gov For threo-dihydrobupropion enantiomers, intra- and inter-assay precision and accuracy are typically required to be within 15%. nih.govnih.gov

Stability : The stability of the analyte is assessed under various conditions, including freeze-thaw cycles and storage in the autosampler, to ensure that the sample integrity is maintained throughout the analytical process. nih.gov

A summary of typical validation acceptance criteria is presented below:

ParameterAcceptance Criteria
Specificity No significant interference at the analyte's retention time (<20% of LLOQ) nih.gov
Linearity Correlation coefficient (r) ≥ 0.99 mdpi.com
Precision Within 15% CV (20% at LLOQ) nih.govnih.gov
Accuracy Within ±15% of nominal value (±20% at LLOQ) nih.govnih.gov
Stability Analyte concentration remains within ±15% of the initial concentration nih.gov

Advanced Research Perspectives and Translational Implications Non Clinical

Contribution to Overall Bupropion (B1668061) Pharmacological Activity in Preclinical Models

In preclinical animal models, threo-dihydrobupropion exhibits a notable portion of bupropion's activity. Studies in mouse models of depression have estimated its potency to be in the range of 20% to 50% of that of bupropion. wikipedia.org Its mechanism of action involves weak inhibition of the reuptake of key neurotransmitters. Research in rats has determined its half-maximal inhibitory concentrations (IC₅₀) for the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT). wikipedia.org

Beyond monoamine reuptake, threo-dihydrobupropion has also been shown to act as an inhibitor of α3β4 nicotinic acetylcholine (B1216132) receptors, with an IC₅₀ value of 14 μM. wikipedia.org This multifaceted activity underscores the compound's complex contribution to the therapeutic effects attributed to bupropion.

Table 1: Comparative Monoamine Reuptake Inhibition (IC₅₀) in Rats This table displays the half-maximal inhibitory concentrations (IC₅₀) for threo-dihydrobupropion and its parent compound, bupropion, against norepinephrine, dopamine, and serotonin transporters in rat models.

Compound Norepinephrine (NET) IC₅₀ Dopamine (DAT) IC₅₀ Serotonin (SERT) IC₅₀
Threo-dihydrobupropion 16 μM 47 μM 67 μM
Bupropion 1.4 μM 0.57 μM 19 μM

Data sourced from preclinical rat studies. wikipedia.org

Role in Drug-Drug Interaction Research (e.g., CYP2D6 inhibition)

Threo-dihydrobupropion is an established inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme, a key pathway for the metabolism of many clinically used drugs. wikipedia.org Research indicates that during bupropion therapy, threo-dihydrobupropion is responsible for approximately 21% of the observed CYP2D6 inhibition. wikipedia.org While other metabolites like hydroxybupropion (B195616) contribute a larger share (65%), the role of threo-dihydrobupropion is significant. wikipedia.org

Interestingly, in vitro studies have shown that erythrohydrobupropion is a more potent direct inhibitor of CYP2D6, being nearly tenfold more potent than threo-dihydrobupropion. nih.gov However, the high circulating plasma concentrations of threo-dihydrobupropion mean it exerts a substantial inhibitory effect in vivo, predicted to be responsible for about 14% of the total inhibition. nih.gov

More recent and complex research has revealed that the drug-drug interaction potential of bupropion and its metabolites is not limited to direct enzymatic inhibition. Studies in HepG2 cells and plated human hepatocytes found that bupropion and its metabolites, including threo-dihydrobupropion, also cause a concentration-dependent downregulation of CYP2D6 mRNA. nih.gov Threo-dihydrobupropion was observed to have a less pronounced effect on the downregulation of CYP2D6 protein expression compared to bupropion and S,S-OH-bupropion. nih.gov The current scientific understanding suggests that the clinically significant drug-drug interactions seen with bupropion are a result of this dual mechanism: a combination of the reversible enzymatic inhibition and the transcriptional downregulation of CYP2D6 by its primary metabolites. nih.gov

Table 2: Contribution to CYP2D6 Inhibition During Bupropion Therapy This table outlines the estimated contribution of bupropion's major metabolites to the in vivo inhibition of the CYP2D6 enzyme.

Metabolite Estimated Contribution to in vivo CYP2D6 Inhibition
Hydroxybupropion 65%
Threo-dihydrobupropion 21%
Erythrohydrobupropion 9%

Data sourced from preclinical research. wikipedia.org

Considerations in Prodrug Design and Metabolism (e.g., N-methylbupropion)

The rapid metabolism of bupropion has prompted research into prodrug strategies to potentially improve its pharmacokinetic profile. mdpi.com A notable example is N-methylbupropion, which was investigated as a potential bioprecursor prodrug. nih.govmdpi.com The rationale for developing such a prodrug is to create a compound that is converted into the active drug in the body, potentially offering advantages in absorption or metabolism. mdpi.com

In preclinical studies using the guinea pig model—an animal model often selected for its ability to predict human metabolism of bupropion—N-methylbupropion was shown to be extensively metabolized. nih.govnih.govresearchgate.net Following oral administration, it is converted not only to bupropion but also to bupropion's subsequent metabolites, including a methylated version of threo-hydrobupropion known as N-methyl-threo-hydrobupropion. nih.govresearchgate.net

A key aspect of this prodrug strategy was the observation that N-methylbupropion demonstrated lower in vitro activity at the dopamine (DAT) and norepinephrine (NET) transporters compared to bupropion itself. nih.gov When administered orally to guinea pigs, N-methylbupropion produced a plasma pharmacokinetic profile of bupropion and its metabolites that was comparable to the profile seen after administering bupropion directly, supporting its potential as a viable oral prodrug. nih.govresearchgate.net

Comparative Metabolism Across Species in Preclinical Research

The metabolic pathway leading to threo-dihydrobupropion exhibits considerable variability across different species, a critical consideration in preclinical research. The primary enzyme responsible for the stereoselective formation of threo-dihydrobupropion from bupropion is 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). nih.govpharmgkb.org

Comparative studies using liver microsomes from humans, monkeys (marmoset), rats, and mice have highlighted these metabolic differences. nih.govresearchgate.net In human liver microsomes, the formation of threo-dihydrobupropion is the predominant metabolic pathway, accounting for 53% of the total clearance of racemic bupropion. nih.govresearchgate.netiu.edu This is in stark contrast to other species. For instance, in mouse liver microsomes, threo-dihydrobupropion formation is a very minor pathway, contributing only 3% to clearance, whereas hydroxybupropion is the main metabolite (96%). nih.govresearchgate.netiu.edu In rats, erythrohydrobupropion is the most prevalent metabolite (66%). nih.govresearchgate.netiu.edu

Table 3: Contribution of Threo-dihydrobupropion to Racemic Bupropion Clearance in Liver Microsomes Across Species This table compares the percentage of racemic bupropion clearance attributed to the formation of threo-dihydrobupropion in the liver microsomes of four different species.

Species Contribution of Threo-dihydrobupropion to Clearance
Human 53%
Monkey (Marmoset) 23%
Rat 17%
Mouse 3%

Data sourced from in vitro microsomal studies. nih.govresearchgate.netiu.edu

Future Directions in Dihydrobupropion Academic Research

The use of stable isotope-labeled compounds, such as rac threo-dihydrobupropion-d9, as research probes offers a powerful tool. These tools can help to precisely map the metabolic pathways and enzymes involved in bupropion's disposition, which is fundamental for explaining the well-documented inter-individual variability in patient response.

Furthermore, the discovery that bupropion's drug-drug interactions stem from a dual mechanism of reversible enzyme inhibition and transcriptional downregulation of CYP2D6 is a significant finding that warrants deeper investigation. nih.gov Understanding the molecular mechanisms behind this CYP downregulation could provide a new framework for predicting and managing drug interactions for a wide range of pharmaceuticals. Finally, the systematic approach used to identify and evaluate bupropion prodrugs could be applied to other classes of drugs, particularly other phenylethylamines, to optimize their therapeutic properties. mdpi.com

Q & A

Q. Tables for Reference

Parameter Analytical Technique Validation Criteria
Enantiomeric PurityChiral HPLC with CD detectionEE ≥ 98%, resolution factor > 1.5
Metabolic StabilityLC-MS/MS with microsomal incubationsHalf-life ± 10% across replicates
Dose-Response ModelingEmax model with bootstrap CIR² > 0.9, residual normality (Shapiro-Wilk)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。